PHPS1 sodium salt is classified as a small molecule inhibitor and is primarily sourced from chemical suppliers specializing in research reagents. It is utilized in various biochemical assays and studies aimed at understanding the signaling pathways regulated by Shp2. As an inhibitor, it plays a critical role in research related to cancer biology, cellular signaling, and tissue regeneration .
The synthesis of PHPS1 sodium salt involves multiple steps, typically beginning with the preparation of key intermediates through reactions such as hydrazone formation and subsequent modifications. The general synthetic route includes:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of the synthesized compound .
The molecular formula for PHPS1 sodium salt is with a molecular weight of approximately 492.57 g/mol. The structural analysis reveals:
The three-dimensional conformation can influence its binding affinity and specificity towards Shp2, which is critical for its inhibitory activity .
PHPS1 sodium salt primarily functions through competitive inhibition of Shp2 activity. In biochemical assays, it has been shown to inhibit the dephosphorylation of target proteins involved in signaling pathways critical for cell growth and differentiation.
Key reactions include:
The compound's mechanism involves binding to the active site of Shp2, preventing substrate access and subsequent dephosphorylation reactions critical for signal transduction.
The mechanism by which PHPS1 sodium salt exerts its effects involves:
Research indicates that this inhibition can lead to reduced cellular scattering and branching morphogenesis in epithelial cells stimulated by hepatocyte growth factor, demonstrating its potential utility in cancer therapy .
PHPS1 sodium salt exhibits several notable physical properties:
Chemical properties include its reactivity as a small molecule inhibitor, which allows it to interact specifically with protein tyrosine phosphatases like Shp2, impacting various biological functions .
PHPS1 sodium salt is primarily used in scientific research focusing on:
Src homology region 2 domain-containing phosphatase-2, encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that regulates critical cellular processes including proliferation, differentiation, survival, and immune responses. Structurally, Src homology region 2 domain-containing phosphatase-2 comprises two Src homology region 2 domains (N-terminal Src homology region 2 and C-terminal Src homology region 2), a catalytic protein tyrosine phosphatase domain, and C-terminal phosphorylation sites. In its basal state, Src homology region 2 domain-containing phosphatase-2 maintains an autoinhibited conformation where the N-terminal Src homology region 2 domain sterically blocks the catalytic site. Upon activation by growth factors or cytokines, phosphotyrosine motifs engage the Src homology region 2 domains, inducing conformational opening and catalytic activation [1] [5].
Pathological Src homology region 2 domain-containing phosphatase-2 signaling manifests through two primary mechanisms: gain-of-function mutations and pathological overexpression/activation. Activating mutations in PTPN11 are directly associated with approximately 50% of Noonan syndrome cases and are implicated in childhood leukemias, particularly juvenile myelomonocytic leukemia and acute myeloid leukemia. These mutations destabilize the autoinhibited conformation, leading to constitutive activation of downstream pathways including Rat sarcoma virus/Rapidly accelerated fibrosarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase signaling [1] [5]. Beyond genetic mutations, hyperactivation of Src homology region 2 domain-containing phosphatase-2 occurs in numerous cancers (breast, lung, pancreatic) and inflammatory conditions (diabetic nephropathy, atherosclerosis, peritonitis) through receptor tyrosine kinase overexpression or inflammatory stimuli. This results in sustained pro-proliferative and pro-inflammatory signaling. For instance, in type 2 diabetes mellitus, methylglyoxal-induced advanced glycation end products activate the Receptor for advanced glycation end products-Nuclear factor kappa-light-chain-enhancer of activated B cells axis, driving Src homology region 2 domain-containing phosphatase-2 overexpression in monocytes and promoting aberrant activation and vascular inflammation [2] [3] [6].
Pharmacological inhibition of Src homology region 2 domain-containing phosphatase-2 has emerged as a promising therapeutic strategy. The development of selective inhibitors faces challenges due to the high homology between phosphatase catalytic domains. Early approaches targeted the catalytic pocket but suffered from poor specificity. Contemporary strategies focus on allosteric inhibition by stabilizing the autoinhibited conformation or targeting unique surface pockets adjacent to the catalytic site. This approach has yielded more selective compounds, including phenylhydrazonopyrazolone sulfonate 1 sodium salt, which exhibits significant specificity for Src homology region 2 domain-containing phosphatase-2 over other phosphatases like Src homology region 2 domain-containing phosphatase-1 [1] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0